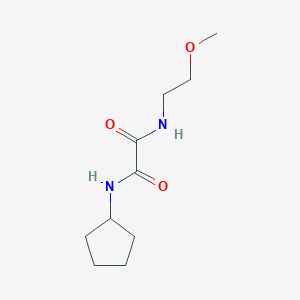![molecular formula C19H17ClN2O3 B5232899 (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol, also known as CP-101,606, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-101,606 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which is necessary for synaptic plasticity and memory formation. However, excessive activation of the NMDA receptor can lead to excitotoxicity and neuronal damage. (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol selectively blocks the NMDA receptor by binding to the glycine site on the receptor, thereby reducing the influx of calcium ions and preventing excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of epilepsy, this compound has been shown to reduce seizure activity and improve cognitive function. In models of stroke and traumatic brain injury, this compound has been shown to reduce neuronal damage and improve functional outcomes. This compound has also been shown to reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol is its selectivity for the NMDA receptor, which allows for targeted modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol. One direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disorders, such as depression and anxiety. Additionally, the development of novel drug delivery systems for this compound may improve its pharmacokinetic properties and increase its efficacy in animal models.
Méthodes De Synthèse
The synthesis method of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzophenone in the presence of triethylamine and acetic anhydride to form 2-(4-chlorobenzyl)-1,3-benzoxazole. The benzoxazole is then treated with 3-pyrrolidinol and 4-dimethylaminopyridine in dichloromethane to yield this compound.
Applications De Recherche Scientifique
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, stroke, traumatic brain injury, and neuropathic pain. The NMDA receptor plays a crucial role in the pathophysiology of these disorders, and this compound has been shown to selectively block the receptor without affecting other neurotransmitter systems.
Propriétés
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-4-1-12(2-5-14)9-18-21-16-10-13(3-6-17(16)25-18)19(24)22-8-7-15(23)11-22/h1-6,10,15,23H,7-9,11H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLGYBABXLJCDK-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
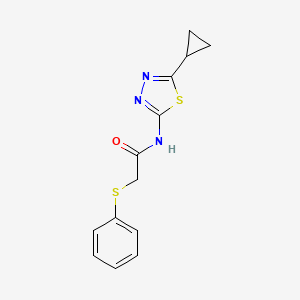
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
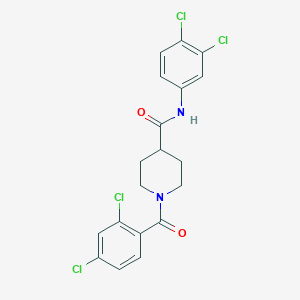
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
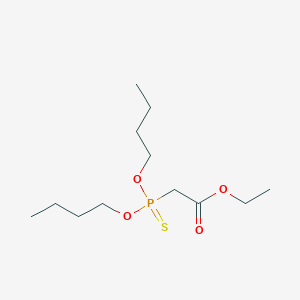
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
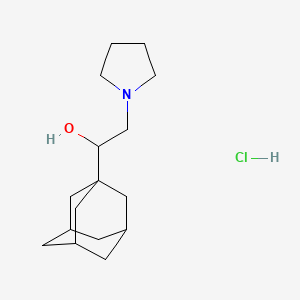
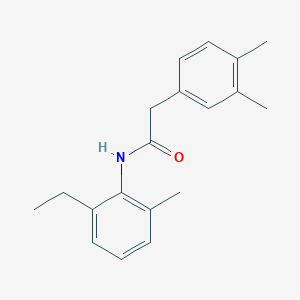
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
